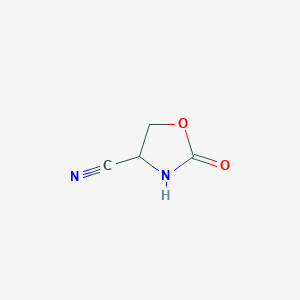![molecular formula C5H5N5 B12921420 [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,4-triazole with formamide under reflux conditions . Another approach involves the use of hydrazine derivatives and cyanamide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs high-yielding synthetic routes that can be scaled up efficiently. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or pyrimidine rings, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: In synthetic chemistry, [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential as a bioactive molecule in various biological assays. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further biological research .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Industry: The compound is also used in the development of agrochemicals and other industrial applications due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but has different substitution patterns and properties.
Uniqueness: [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine is unique due to its specific arrangement of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N5/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H,(H2,6,7) |
InChI Key |
WLMIXIOSYFFELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


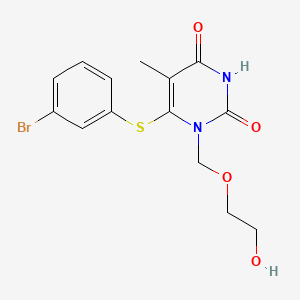
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
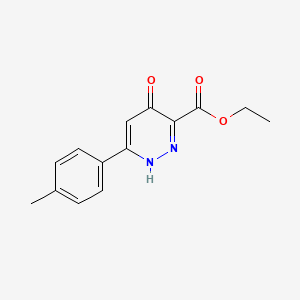
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
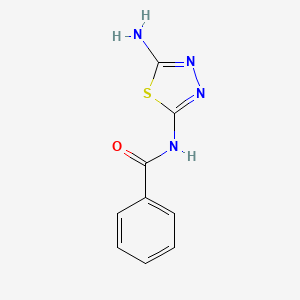
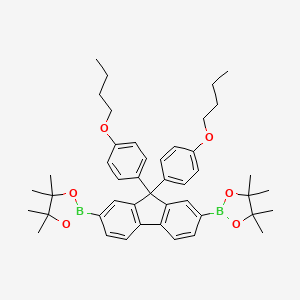
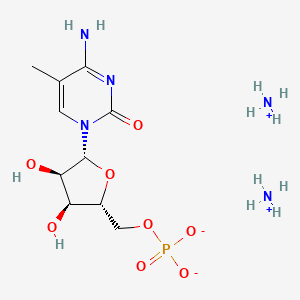
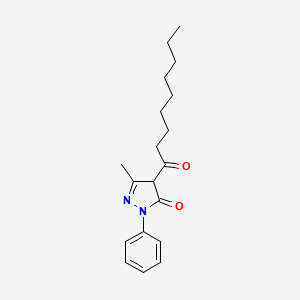
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

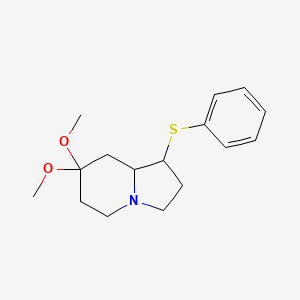
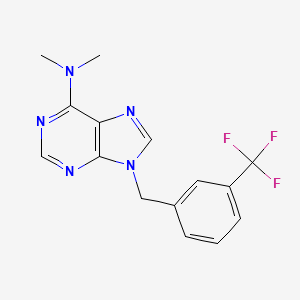
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
